molecular formula C6H12O3 B148976 3-Hydroxy-4-methylpentanoic acid CAS No. 5980-21-2

3-Hydroxy-4-methylpentanoic acid

Cat. No. B148976
CAS RN: 5980-21-2
M. Wt: 132.16 g/mol
InChI Key: BOAHYOWLXYZJSN-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methylpentanoic acid is a compound that can be synthesized through various chemical reactions. It is related to several other compounds that have been studied for their synthesis and applications in different fields, such as pharmaceuticals and materials science. Although the provided papers do not directly discuss 3-Hydroxy-4-methylpentanoic acid, they do provide insights into similar compounds and their synthesis methods, which can be informative for understanding the synthesis and properties of 3-Hydroxy-4-methylpentanoic acid.

Synthesis Analysis

The synthesis of related compounds, such as threo-3-hydroxy-4-amino acids and derivatives of 3-hydroxyvaleric acid, has been achieved through various methods. For instance, the stereoselective synthesis of threo-3-hydroxy-4-amino acids has been accomplished from L-leucine and DL-3-(3-pyridyl)alanine through 2-pyrrolidinone intermediates . Similarly, cyclic oligomers of (R)-3-hydroxyvaleric acid have been prepared from the monomer using different methods, yielding various ratios of oligomers . These methods could potentially be adapted for the synthesis of 3-Hydroxy-4-methylpentanoic acid.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Hydroxy-4-methylpentanoic acid has been determined through techniques such as X-ray crystallography. For example, the X-ray crystal structures of oligolides derived from (R)-3-hydroxyvaleric acid have been compared with those of hydroxybutanoic-acid derivatives, revealing significant structural differences . Additionally, the absolute configuration of related compounds has been established, such as the 2,3-dihydroxy-3-methylpentanoic acid, which is an intermediate in the biosynthesis of isoleucine .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds provide insights into the reactivity of hydroxy and methyl groups in such molecules. Stereoselective aldol reactions have been used to synthesize (R)-3-hydroxy-4-methylpentanoic acid with high enantiomeric purity . Furthermore, the hydrolysis of esters has been employed to obtain acids like 3-hydroxy-3-methyl-5-phenylpentanoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 3-Hydroxy-4-methylpentanoic acid can be inferred from the studies on related substances. For instance, the crystallization tendencies of oligomers derived from (R)-3-hydroxyvaleric acid suggest that small changes in the structure can have large consequences on the physical properties . The solubility, boiling points, and crystalline structures of these compounds are crucial for their practical applications and can be studied using various analytical techniques.

Scientific Research Applications

Analytical Chemistry and Beverage Analysis

Gracia-Moreno et al. (2015) developed a method for quantitatively determining various hydroxy acids, including 3-hydroxy-4-methylpentanoic acid, in wines and alcoholic beverages. This study is significant for understanding the sensory effects of these acids in beverages, as their concentrations can influence the aroma and flavor profiles (Gracia-Moreno, Lopez, & Ferreira, 2015).

Organic Synthesis

Braun and Gräf (2003) described a stereoselective aldol reaction involving 3-hydroxy-4-methylpentanoic acid. This research is relevant for the synthesis of complex organic molecules, demonstrating the utility of 3-hydroxy-4-methylpentanoic acid in organic chemistry (Braun & Gräf, 2003).

Wine Aging and Flavor Development

Lytra et al. (2017) explored the formation of substituted esters in red wine, including those related to 3-hydroxy-4-methylpentanoic acid. Their work provides insights into how the aging of wine affects its flavor and aroma, contributing to the understanding of wine chemistry (Lytra, Franc, Cameleyre, & Barbe, 2017).

Method Development in Chromatography

Another study by Gracia-Moreno et al. (2015) focused on developing a selective method for analyzing methylpentanoic acids, including 4-methylpentanoic acid, in wines and other alcoholic beverages. This research is crucial for the accurate detection and quantification of these compounds in various beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).

Safety And Hazards

The safety information for 3-Hydroxy-4-methylpentanoic acid indicates that it is a dangerous compound. It has hazard statements H315, H318, and H335, indicating that it can cause skin irritation, eye damage, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

3-hydroxy-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4(2)5(7)3-6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAHYOWLXYZJSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40505483
Record name 3-Hydroxy-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-4-methylpentanoic acid

CAS RN

5980-21-2
Record name 3-Hydroxy-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-4-methylpentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
CF Deering, BK Huckabee, S Lin… - … Process Research & …, 2000 - ACS Publications
… /hydrogenolysis of olefin, benzyl ester, and nitro groups, allows the construction of an inexpensive route to 3-[2-(p-N-acetylaminophenyl)ethyl]-3-hydroxy-4-methylpentanoic acid, a key …
Number of citations: 3 pubs.acs.org
M Braun, S Gräf - Organic Syntheses, 2003 - Wiley Online Library
… of doubly deprotonated (R)‐(+)‐2‐hydroxy‐1,2,2‐triphenylethyl acetate (Hytra): (R)‐3‐hydroxy‐4‐methylpentanoic acid … product: (R)‐(+)‐3‐hydroxy‐4‐methylpentanoic acid in 86–92% …
Number of citations: 36 onlinelibrary.wiley.com
J Steinreiber, K Fesko, C Mayer, C Reisinger… - Tetrahedron, 2007 - Elsevier
… Utilizing isobutanal enantio- and diastereopure d-syn-2-amino-3-hydroxy-4-methylpentanoic acid was obtained (ee>99%, de>95%), which was converted to the corresponding 2-amino-…
Number of citations: 66 www.sciencedirect.com
JS Kaltenbronn - 1960 - dspace.mit.edu
… followed by oxidation of the ozonlzation mixture with hydrogen peroxide led to (+)-3-hydroxy-4-methylpentanoic acid (XII). Synthesis of this acid and resolution with quinine gave (-)3-…
Number of citations: 0 dspace.mit.edu
G Büchi, L Crombie, PJ Godin… - Journal of the …, 1961 - pubs.rsc.org
… a mixture of glyceric and 3-hydroxy-4-methylpentanoic acid which was converted into the … -bromophenacyl ester of (+)-3-hydroxy-4-methylpentanoic acid (above). Rotenone therefore …
Number of citations: 51 pubs.rsc.org
C Alemany, J Bach, J Garcia, M López, AB Rodrı́guez - Tetrahedron, 2000 - Elsevier
… (3S,4S)-5-Benzyloxy-3-hydroxy-4-methylpentanoic acid (5b). Oil; R f 0.13 (CH 2 Cl 2 /MeOH 95:5); 1 H NMR δ 0.97 (d, 3H, J=6.9 Hz), 1.99 (m, 1H), 2.46 (dd, 1H, J=3.6, 16.2 Hz), 2.56 (dd…
Number of citations: 25 www.sciencedirect.com
C Wu, Q Zhang, F Yang, M Song, Y Sun, Y Zhang, X Li… - Fitoterapia, 2020 - Elsevier
Seven rare oxylipins, siegesbeckins A–G (1–7) representing further bioactive constituents different from the general terpenyl compounds found in Siegesbeckia species, have been …
Number of citations: 3 www.sciencedirect.com
III Stereochemistry - Progrès Dans La Chimie Des Substances …, 2013 - books.google.com
… (+)-3-Hydroxy-4-methylpentanoic acid from (–)-dihydrotubaic acid is thus related to D-glyceraldehyde … Exhaustive ozonolysis of the latter gave (+)-3hydroxy-4-methylpentanoic acid (XIV) …
Number of citations: 0 books.google.com
HB Yu, B Hu, Z Ning, Y He, XL Men, ZF Yin, BH Jiao… - Marine Drugs, 2023 - mdpi.com
… 3-hydroxy-4-methylpentanoic acid ( [ α ] D −25.3, CHCl 3 , c 1.2) [13] with (R)-3-hydroxy-4-methylpentanoic acid … the specific rotation of the 3-hydroxy-4-methylpentanoic acid subunit ( [ α …
Number of citations: 6 www.mdpi.com
HB Yu, B Hu, GF Wu, Z Ning, Y He… - Journal of Natural …, 2023 - ACS Publications
… (R)-3-hydroxy-4-methylpentanoic acid ([α] D +39.8, CHCl 3 , c 1.0) with (S)-3-hydroxy-4-methylpentanoic acid ([… Additionally, the specific rotation of the 3-hydroxy-4-methylpentanoic acid …
Number of citations: 2 pubs.acs.org

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